molecular formula C14H21NO2 B7893932 tert-Butyl (3-phenylpropyl)carbamate

tert-Butyl (3-phenylpropyl)carbamate

Cat. No.: B7893932
M. Wt: 235.32 g/mol
InChI Key: LRZWWLVBFRBZNI-UHFFFAOYSA-N
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Description

tert-Butyl (3-phenylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-phenylpropyl group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves large-scale Curtius rearrangement processes, utilizing automated systems to handle the reagents and intermediates safely and efficiently. The use of continuous flow reactors can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Scientific Research Applications

Chemistry: tert-Butyl (3-phenylpropyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions and ease of removal make it an ideal choice for protecting amine functionalities during multi-step synthesis .

Biology and Medicine: In biological research, tert-butyl carbamates are used to protect amine groups in biomolecules, facilitating the study of complex biological processes. They are also employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .

Industry: In the industrial sector, tert-butyl carbamates are used in the production of agrochemicals, polymers, and specialty chemicals. Their role as protecting groups in organic synthesis is crucial for the development of new materials and chemicals .

Mechanism of Action

The mechanism by which tert-butyl (3-phenylpropyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The removal of the tert-butyl group can be achieved under acidic conditions, such as with trifluoroacetic acid, or through thermal decomposition .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-phenylpropyl)carbamate is unique due to its specific combination of a tert-butyl group and a 3-phenylpropyl group, which provides distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group under mild conditions and its compatibility with various synthetic routes make it a valuable compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(3-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWWLVBFRBZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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